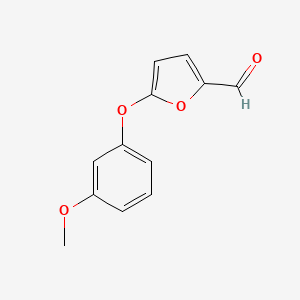

5-(3-Methoxyphenoxy)furan-2-carbaldehyde

Description

BenchChem offers high-quality 5-(3-Methoxyphenoxy)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methoxyphenoxy)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

5-(3-methoxyphenoxy)furan-2-carbaldehyde |

InChI |

InChI=1S/C12H10O4/c1-14-9-3-2-4-10(7-9)15-12-6-5-11(8-13)16-12/h2-8H,1H3 |

InChI Key |

PTNMLKBMIAJLGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(O2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Physical and Chemical Characteristics of Methoxyphenyl Furans: A Technical Guide

Executive Summary

Methoxyphenyl furans represent a specialized class of heterocyclic scaffolds where a furan ring is substituted with a methoxy-bearing phenyl group.[1][2] This structural motif is increasingly prevalent in medicinal chemistry as a bioisostere for biaryl systems, offering unique electronic properties and hydrogen-bonding potential.[1][2] This guide provides a comprehensive technical analysis of the 2-(4-methoxyphenyl)furan and 2-(3-methoxyphenyl)furan isomers, focusing on their physicochemical profiles, synthetic methodologies, and metabolic liabilities.[2]

Structural and Electronic Properties

The methoxyphenyl furan scaffold combines the

-

Electronic Communication: The furan ring acts as a diene and an electron donor.[1] The methoxy group (-OCH

) on the phenyl ring serves as a strong electron-donating group (EDG) via resonance (+M effect).[2] When para-substituted (4-methoxy), this donation is conjugated through the phenyl ring to the furan, significantly increasing the electron density at the furan's C5 position. -

Dipole & Solubility: The ether oxygen and the furan oxygen create a distinct dipole vector, enhancing solubility in polar organic solvents (DMSO, DCM, Methanol) while maintaining high lipophilicity (LogP ~3.5–4.0), making them permeable to lipid bilayers.

-

Steric Profile: The furan ring is planar.[1] However, the bond between the furan and phenyl rings allows for rotation.[1] The equilibrium conformation is often twisted to minimize steric clash between the furan oxygen/C3-hydrogen and the phenyl ortho-hydrogens, typically resulting in a dihedral angle of 20–30°.[1][2]

Physicochemical Characterization

The following data summarizes the core properties of the most common isomer, 2-(4-methoxyphenyl)furan .

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Notes |

| Molecular Formula | C | |

| Molecular Weight | 174.20 g/mol | |

| Physical State | Viscous oil or low-melting solid | Tends to crystallize upon high purification/cooling.[2][3] |

| Boiling Point | ~260–280 °C (Predicted) | Decomposes at high temperatures.[1] |

| Solubility | High: CHCl | Requires co-solvent (e.g., PEG400) for biological assays. |

| LogP (Predicted) | 3.2 – 3.8 | Lipophilic; good membrane permeability.[1] |

| UV | ~280–290 nm | Bathochromic shift due to extended conjugation.[1] |

Spectral Signatures (NMR)

Data derived from purified samples in CDCl

-

H NMR (400 MHz, CDCl

- 7.64–7.60 (d, 2H, Phenyl ortho-H)

- 7.46–7.42 (d, 1H, Furan C5-H)

- 6.94 (d, 2H, Phenyl meta-H)

- 6.60 (d, 1H, Furan C3-H)

- 6.46 (dd, 1H, Furan C4-H)

-

3.85 (s, 3H, -OCH

-

C NMR (100 MHz, CDCl

-

159.0 (C-OMe), 154.3 (Furan C2), 141.8 (Furan C5), 127–114 (Aromatic CH), 111.7 (Furan C3), 104.3 (Furan C4), 55.4 (-OCH

-

159.0 (C-OMe), 154.3 (Furan C2), 141.8 (Furan C5), 127–114 (Aromatic CH), 111.7 (Furan C3), 104.3 (Furan C4), 55.4 (-OCH

Synthetic Pathways[1][2][3][4]

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

This is the industry-standard method for constructing the biaryl bond with high regioselectivity.[1][2]

Protocol:

-

Reagents: 4-Bromoanisole (1.0 equiv), 2-Furanboronic acid (1.5 equiv).[1][2]

-

Catalyst: Pd(PPh

) -

Base/Solvent: Na

CO -

Conditions: Degas solvents with N

. Reflux at 80–90 °C for 12–16 hours.[1][2] -

Workup: Cool, filter through Celite, extract with EtOAc, wash with brine. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of methoxyphenyl furans.

Method B: Paal-Knorr Synthesis (Classical)

Useful for generating substituted furan rings from acyclic precursors.[1][2]

-

Precursor: 1,4-Dicarbonyl compounds (e.g., 4-methoxy-1-phenyl-1,4-butanedione).[1][2]

-

Mechanism: Cyclization followed by dehydration.[1]

-

Limitation: Requires synthesis of the specific 1,4-diketone precursor, which can be non-trivial.[1]

Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The furan ring is significantly more reactive than benzene (approx.

-

Regioselectivity: In 2-(4-methoxyphenyl)furan, the C2 position is blocked.[1][2] The C5 position (alpha to oxygen) is the most reactive site due to resonance stabilization of the intermediate carbocation.[1]

-

Common Reactions: Vilsmeier-Haack formylation (adds -CHO at C5), Friedel-Crafts acylation, and nitration (requires mild conditions to avoid ring opening).[2]

Oxidation & Ring Opening

Furan rings are sensitive to oxidative conditions.[1]

-

Reagents: Singlet oxygen (

O -

Product: Oxidative cleavage typically yields 1,4-dicarbonyls (e.g., cis-2-butene-1,4-dial derivatives), which are highly reactive Michael acceptors.[2]

Metabolic Stability & Safety (Critical)

For drug development, the metabolic fate of the furan ring is a primary safety concern.[1]

Mechanism of Toxicity: Bioactivation is primarily mediated by Cytochrome P450 2E1 (CYP2E1) .[1] The furan ring undergoes oxidation to form a cis-2-butene-1,4-dial intermediate (often via an unstable epoxide).[1][2] This dialdehyde is a potent electrophile that can covalently bind to proteins (forming adducts) or cross-link DNA, leading to hepatotoxicity.[1]

Figure 2: Metabolic activation pathway of furan scaffolds leading to potential toxicity.[2]

Mitigation Strategies:

-

Substitution: Blocking the C5 position with a metabolic "handle" (e.g., methyl, chlorine) can reduce the rate of ring opening.[1]

-

Electronic Deactivation: Adding electron-withdrawing groups (EWGs) to the phenyl ring can decrease the electron density of the furan, making it less susceptible to initial CYP oxidation.[1][2]

References

-

Suzuki-Miyaura Coupling Protocols: BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling.

-

Furan Metabolic Toxicity: National Institutes of Health (NIH).[1] Toxicity mediated by reactive metabolites of furans.[1]

-

Spectral Data (NMR): Royal Society of Chemistry. Supporting Information for Furan Derivatives.

-

General Furan Properties: NIST Chemistry WebBook. 2-Methoxyfuran and derivatives.[1][2]

-

Synthesis of Methoxyphenyl Furans: MDPI. Synthesis of functionalized furans via multicomponent reactions.

Sources

An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Reactivity, and Applications

<_ / _>

Introduction

5-Substituted furan-2-carbaldehydes are a pivotal class of heterocyclic compounds that have attracted considerable attention from researchers, particularly in the fields of medicinal chemistry and drug development.[1] The core structure, a furan ring, is a five-membered aromatic heterocycle with one oxygen atom, which serves as a versatile scaffold for chemical modification.[1][2] The aldehyde group at the C2 position and a variable substituent at the C5 position provide handles for a wide range of chemical transformations, allowing for the fine-tuning of the molecule's physicochemical and biological properties.[1] This guide offers a comprehensive exploration of the synthesis, chemical properties, and therapeutic applications of these valuable compounds.

The furan nucleus is a structural motif found in numerous natural products and synthetic compounds that exhibit diverse biological activities.[1] The electron-rich nature of the furan ring makes it amenable to various chemical modifications, rendering it an attractive starting point for the synthesis of novel therapeutic agents.[1]

Synthesis of 5-Substituted Furan-2-Carbaldehydes

The synthesis of 5-substituted furan-2-carbaldehydes can be achieved through several synthetic pathways, often commencing from readily available starting materials like furan or furfural.[1][3] Key synthetic strategies include electrophilic substitution, cross-coupling reactions, and the modification of pre-existing furan derivatives.[1]

Synthesis from Biomass-Derived 5-Hydroxymethylfurfural (HMF)

A significant and sustainable route to various 5-substituted furan-2-carbaldehydes originates from 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 carbohydrates.[4][5] HMF's structure, featuring an aldehyde, a hydroxyl group, and a furan ring, allows for its conversion into a variety of valuable derivatives.[5]

Oxidation of HMF to Aldehyde-Carboxylic Acid Derivatives

Selective oxidation of the aldehyde or alcohol group of HMF leads to important dicarboxylic acids and other intermediates.

-

5-Formylfuran-2-carboxylic acid (FFCA): This is a critical intermediate in the production of 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid. Selective oxidation of the hydroxymethyl group of HMF yields FFCA. Various catalytic systems, including those based on non-precious transition metal oxides, have been developed for this transformation.[6]

-

5-Hydroxymethyl-2-furancarboxylic acid (HMFCA): Conversely, selective oxidation of the aldehyde group in HMF produces HMFCA.[7] This compound has applications as an antitumor agent and an interleukin inhibitor.[7] Both chemical and biocatalytic methods have been explored for this conversion.[7]

-

2,5-Furandicarboxylic acid (FDCA): The complete oxidation of HMF yields FDCA, a valuable monomer for polyesters and polyamides.[7][8] The oxidation can proceed through either FFCA or HMFCA as intermediates.[9] Metal-free catalytic systems, such as NaOtBu/DMF with an oxygen balloon, have been shown to efficiently convert HMF and its derivatives to FDCA.[10]

Etherification of HMF to 5-Alkoxymethylfurfurals

The hydroxyl group of HMF can be readily etherified to produce 5-alkoxymethylfurfurals. A notable example is 5-ethoxymethylfurfural (EMF), which is considered a promising next-generation biofuel.[5] EMF exhibits a high energy density, comparable to gasoline and diesel, and results in lower emissions of pollutants.[5] The synthesis is typically achieved by reacting HMF with the corresponding alcohol (e.g., ethanol) in the presence of an acid catalyst.[11][12][13]

General Synthetic Protocols

Protocol 1: Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling

This protocol outlines a widely used method for introducing an aryl group at the 5-position of the furan ring.[1]

Materials:

-

5-Bromofuran-2-carbaldehyde

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane)

Procedure:

-

In a reaction vessel, dissolve 5-bromofuran-2-carbaldehyde (1 equivalent) and the corresponding arylboronic acid (1.2 equivalents) in 1,4-dioxane.

-

Add K₂CO₃ (2 equivalents) and the palladium catalyst (0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-furan-2-carbaldehyde.[1]

Protocol 2: Synthesis of Furan-2-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of furan to produce the parent compound, furan-2-carbaldehyde.[3]

Materials:

-

Furan

-

N,N-Dimethylformamide (DMF)

-

Oxalyl chloride ((COCl)₂) or phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

Procedure:

-

In a flask under an inert atmosphere, add furan (7.5 equivalents) and dichloromethane (DCM) to N,N-dimethylformamide (1.0 equivalent).

-

Cool the mixture in an ice bath for 10 minutes.

-

Add a solution of oxalyl chloride (1.1 equivalents) in DCM dropwise over 10 minutes. A white precipitate may form.

-

Stir the reaction mixture in the ice bath and allow it to warm to room temperature overnight (approximately 12 hours), by which time the solution should become clear.

-

Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield furan-2-carbaldehyde. The product can be further purified by distillation if necessary.[3]

Chemical Properties and Reactivity

Spectroscopic Characterization

5-Substituted furan-2-carbaldehydes exhibit characteristic spectroscopic features that are useful for their identification and characterization.[1]

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Aldehyde proton: Singlet at δ 9.5-9.7 ppm. Furan ring protons show characteristic coupling patterns. |

| ¹³C NMR | Carbonyl carbon: Resonance at approximately δ 175-180 ppm. |

| IR Spectroscopy | Strong C=O stretching vibration of the aldehyde group around 1670-1700 cm⁻¹.[1] |

Key Reactions

The aldehyde group at the C2 position is a versatile functional handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.[1]

Electrophilic Substitution

The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene.[14] Electrophilic attack is strongly favored at the α-positions (C2 and C5).[14] In 5-substituted furan-2-carbaldehydes, the C2-carbaldehyde group is strongly electron-withdrawing and deactivating, while the nature of the C5-substituent dictates the regioselectivity of further substitution, which typically occurs at the C4 position.[14] Common electrophilic substitution reactions include nitration, sulfonation, and halogenation, which must be carried out under mild conditions to avoid polymerization.[14][15]

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with active methylene compounds. For instance, Knoevenagel condensation with compounds like malononitrile or ethyl cyanoacetate, often catalyzed by a base such as piperidine, can be efficiently carried out using microwave irradiation.[1]

Diels-Alder Reaction

The furan ring can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition, to form bicyclic adducts.[16] This reaction is a powerful tool for constructing complex six-membered rings.[16] While electron-rich furans are typically better dienes, it has been shown that electron-poor furoic acids and their derivatives can participate in Diels-Alder reactions, particularly with maleimide dienophiles in aqueous media.

Oxidation and Reduction

The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.

Applications in Drug Discovery and Materials Science

The versatile furan scaffold is a key component in numerous pharmacologically active compounds.[2][17] Its ability to act as a bioisostere for phenyl rings can improve metabolic stability and drug-receptor interactions.[2]

Anticancer and Antimicrobial Activity

Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated significant potential as both anticancer and antimicrobial agents.[1]

-

Anticancer Mechanisms: One of the primary mechanisms of their anticancer effect is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[1]

-

Antimicrobial Mechanisms: The antimicrobial action is thought to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] Furan-based hydrazones, in particular, have shown promising antibacterial and antitubercular activities.[18]

Other Therapeutic Applications

The furan ring is present in a wide range of drugs with diverse therapeutic applications, including:

-

Anti-inflammatory agents [2]

-

Antiviral compounds [2]

-

Cardiovascular drugs [17]

-

Antisickling agents [19]

Materials Science

Beyond pharmaceuticals, furan derivatives, particularly those derived from HMF, are important building blocks for renewable polymers. 2,5-Furandicarboxylic acid (FDCA) is a key monomer for producing polyethylene furanoate (PEF), a bio-based polyester with properties superior to petroleum-based PET.

Experimental Workflow for Drug Development

The development of new therapeutic agents based on the 5-substituted furan-2-carbaldehyde scaffold typically follows a structured workflow.

Caption: General workflow for the development of 5-substituted furan-2-carbaldehydes.

Conclusion

5-Substituted furan-2-carbaldehydes are a privileged scaffold in medicinal chemistry and a valuable platform for the development of renewable materials.[1] Their synthetic accessibility, including routes from sustainable biomass sources, combined with the versatile reactivity of the furan ring and the aldehyde functional group, allows for the creation of diverse molecular architectures. The demonstrated broad spectrum of biological activities, particularly in the areas of anticancer and antimicrobial research, ensures that these compounds will continue to be a focal point of investigation for scientists and drug development professionals.[1]

References

- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (URL: )

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (2023). (URL: [Link])

-

Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. (URL: [Link])

- Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (URL: )

- An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes - Benchchem. (URL: )

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. (URL: [Link])

-

Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst - MDPI. (2019). (URL: [Link])

-

Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (URL: [Link])

-

5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed. (2013). (URL: [Link])

- EP1834950A1 - Method for the synthesis of 5-alkoxymethylfurfural ethers and their use - Google P

-

Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors | ACS Medicinal Chemistry Letters. (2026). (URL: [Link])

-

Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC. (2023). (URL: [Link])

-

Furan: A Promising Scaffold for Biological Activity. (URL: [Link])

-

(PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2025). (URL: [Link])

-

Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC. (2022). (URL: [Link])

-

Ugi five-component polymerization of CO2 and 5-hydroxymethylfurfural derivatives toward the synthesis of functional polyfurans - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline. (URL: [Link])

-

Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC. (URL: [Link])

-

Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst | Request PDF - ResearchGate. (2025). (URL: [Link])

-

Base-free conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Ru/C catalyst - ResearchGate. (2025). (URL: [Link])

-

Method for the synthesis of 5-alkoxymethylfurfural ethers and their use - European Patent Office - EP 1834950 A1 - EPO. (2007). (URL: [Link])

-

Base-free Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over Pt/C-O-Mg Catalyst. (2015). (URL: [Link])

-

Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF. (URL: [Link])

- KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)

-

Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC - NIH. (2021). (URL: [Link])

-

Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells - MDPI. (2023). (URL: [Link])

-

Catalytic conversion of biomass-derived 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid using novel cobalt-based MOF in the presence of deep eutectic solvents - PMC. (2024). (URL: [Link])

-

Renewable synthesis of novel acrylates from biomass‐derived 5‐substituted‐2‐furaldehydes by Morita‐Baylis‐Hillman reaction - Anchan - 2023 - DOI. (2023). (URL: [Link])

- WO2007104514A2 - Method for the synthesis of 5-alkoxymethyl furfural ethers and their use. (URL: )

-

The Diels-Alder Reaction - Master Organic Chemistry. (2017). (URL: [Link])

-

Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Publishing. (2021). (URL: [Link])

-

Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., Ltd. (2024). (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10307A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP1834950A1 - Method for the synthesis of 5-alkoxymethylfurfural ethers and their use - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. WO2007104514A2 - Method for the synthesis of 5-alkoxymethyl furfural ethers and their use - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 16. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the purification of 5-(3-Methoxyphenyl)furan-2-carbaldehyde by column chromatography.

Application Note: Purification of 5-(3-Methoxyphenyl)furan-2-carbaldehyde via Flash Column Chromatography

Introduction & Scope

5-(3-Methoxyphenyl)furan-2-carbaldehyde is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and antimicrobial agents.[1] Typically synthesized via Suzuki-Miyaura cross-coupling of 5-bromo-2-furaldehyde and 3-methoxyphenylboronic acid, the crude reaction mixture often contains specific impurities that challenge purification:

-

Protodeboronated byproducts: (3-Methoxybenzene derivatives).

-

Homocoupling products: Biaryls and bifurans.

-

Residual Palladium: Catalyst residues that can chelate to the furan oxygen.

-

Boronic Acid: Unreacted starting material (highly polar).

This protocol details a robust Flash Column Chromatography (FCC) strategy to isolate the target aldehyde with >98% purity. Unlike generic guides, this protocol addresses the specific solubility and stability profile of aryl-furan aldehydes.

Pre-Purification Workup (Critical Step)

Directly loading a crude Suzuki reaction mixture onto a silica column is a primary cause of separation failure due to residual toluene and ethanol interfering with the mobile phase gradient.

Protocol:

-

Quench & Extract: Dilute the reaction mixture (typically Toluene/EtOH/H2O) with Ethyl Acetate (EtOAc). Wash with water (

) to remove inorganic bases (K2CO3) and ethanol. -

Brine Wash: Wash the organic layer with saturated NaCl to break emulsions common with boronic acid residues.

-

Drying: Dry over anhydrous

(Magnesium Sulfate). Note: Avoid -

Solvent Swap: Concentrate the organic layer in vacuo.

-

Crucial Check: If Toluene was used in synthesis, ensure it is completely removed by azeotroping with minimal Hexane/DCM. Residual toluene will smear the compound on the column.

-

Method Development: Thin Layer Chromatography (TLC)

Before packing the column, the mobile phase must be optimized. The target compound contains an aldehyde (polar) and an aryl ether (lipophilic).

Stationary Phase: Silica Gel 60

Solvent Screening Data:

| Solvent System (v/v) | Observation | Verdict | |

| 100% Hexanes | 0.00 | Compound stays at baseline. | Too non-polar. |

| 9:1 Hex/EtOAc | 0.15 - 0.20 | Good retention, impurities separate well. | Ideal Starting Point. |

| 4:1 Hex/EtOAc | 0.35 - 0.45 | Compound moves mid-plate. | Target Elution. |

| 1:1 Hex/EtOAc | > 0.70 | Co-elution with polar impurities. | Too polar. |

Recommendation: Use a gradient starting at 95:5 Hex/EtOAc and ramping to 80:20 Hex/EtOAc .

Column Chromatography Protocol

A. Stationary Phase & Column Sizing

-

Silica Gel: Standard 40–63 µm (230–400 mesh).

-

Ratio: Use 30:1 to 50:1 (Silica weight : Crude mass).

-

Example: For 1.0 g of crude material, use 30–50 g of Silica.

-

B. Sample Loading (Dry Loading Strategy)

Why Dry Load? The target compound is a solid. Dissolving it in the mobile phase (Hexane-rich) often requires a large volume, which creates a wide "loading band" and ruins resolution.

-

Dissolve crude solid in minimal Dichloromethane (DCM) .

-

Add Silica Gel (ratio 1:1 or 1:2 w/w relative to crude).

-

Evaporate solvent on a rotary evaporator until a free-flowing powder is obtained.

-

Load this powder carefully on top of the pre-packed column.

C. Elution Gradient

Flow Rate: 15–20 mL/min (for a 2-3 cm diameter column).

| Step | Solvent Ratio (Hexane : EtOAc) | Volume (Column Volumes - CV) | Purpose |

| 1 | 100 : 0 | 2 CV | Flush non-polar impurities (e.g., debrominated furan). |

| 2 | 95 : 5 | 3 CV | Elute minor lipophilic byproducts. |

| 3 | 90 : 10 | 5 - 8 CV | Target Compound Onset. Monitor UV. |

| 4 | 80 : 20 | Until Elution | Main Fraction Collection. |

| 5 | 0 : 100 | 2 CV | Flush column (remove boronic acid/polar junk). |

D. Fraction Collection & Analysis

-

Collect fractions in test tubes (approx. 10-15 mL each).

-

Spot fractions on TLC.

-

Visualization: The furan-aldehyde is highly conjugated and will be UV active (dark spot on green background).

-

Confirmation: Dip TLC in DNP stain and heat. The target will turn bright orange.

Post-Column Processing

-

Combine Fractions: Pool fractions containing the pure spot (

in 4:1 Hex/EtOAc). -

Evaporation: Concentrate in vacuo at 40°C.

-

Crystallization (Optional for >99% purity):

-

If the oil/solid solidifies but remains slightly colored (yellow/brown), recrystallize from hot Ethanol or a Hexane/EtOAc mixture.

-

Note: Aldehydes can oxidize to carboxylic acids if left on silica or in air for extended periods. Store under inert atmosphere (Nitrogen/Argon) in the cold.

-

Workflow Visualization

Caption: Step-by-step purification workflow from crude Suzuki mixture to isolated pure aldehyde.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Streaking / Tailing | Residual acid on silica or compound overload. | Add 1% Triethylamine to the mobile phase (protects aldehyde) or decrease loading. |

| Co-elution | Gradient too steep. | Hold the gradient at 95:5 Hex/EtOAc for longer (isocratic hold) before ramping. |

| Product Decomposition | Silica acidity oxidizing aldehyde. | Minimize time on column. Flush rapidly. Store fractions in the dark. |

| Low Recovery | Product crystallized inside column. | Ensure solubility. If crystallizing, switch to wet loading with minimal DCM/Hexane. |

References

-

ChemicalBook. 5-(3-Methoxy-phenyl)-furan-2-carbaldehyde Synthesis and Properties. Retrieved from

-

BenchChem. A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes. Retrieved from

-

Sigma-Aldrich. 5-(4-Methoxyphenyl)-furan-2-carbaldehyde Product Sheet (Analog Reference). Retrieved from

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved from

-

ResearchGate. Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde (Purification Data). Retrieved from

Sources

Applications of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde in medicinal chemistry

An In-Depth Guide to 5-(3-Methoxyphenoxy)furan-2-carbaldehyde in Medicinal Chemistry: Synthesis, Applications, and Protocols

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde. While direct literature on this specific molecule is nascent, its structural architecture—a diaryl ether linkage to a furan-2-carbaldehyde core—positions it as a compound of significant interest. This guide extrapolates its potential from the well-established medicinal chemistry of the furan scaffold, providing a robust framework for its exploration as a novel therapeutic agent.

The furan ring is a "privileged scaffold" in drug design, recognized for its unique electronic properties and its capacity to serve as a bioisostere for phenyl or thiophene rings.[1] This five-membered aromatic heterocycle is a core component in numerous natural products and FDA-approved drugs, underscoring its therapeutic relevance.[1][2][3] The aldehyde at the C2 position and the phenoxy group at the C5 position offer versatile handles for synthetic modification, allowing for the fine-tuning of physicochemical and pharmacological properties to enhance efficacy and reduce toxicity.[1][4]

Part 1: Synthesis of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde

The synthesis of 5-substituted furan-2-carbaldehydes can be achieved through various robust methodologies.[4] For the target compound, a Williamson ether synthesis represents a primary and logical route, involving the coupling of a 5-halofuran-2-carbaldehyde with 3-methoxyphenol. This method is favored for its reliability and operational simplicity in forming the diaryl ether bond.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol outlines the synthesis of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde from 5-bromofuran-2-carbaldehyde and 3-methoxyphenol. The choice of a copper catalyst is crucial as it facilitates the coupling of aryl halides with phenols, a variation of the Ullmann condensation.

Rationale:

-

Starting Materials: 5-Bromofuran-2-carbaldehyde is a commercially available and reactive electrophile. 3-Methoxyphenol provides the desired substituted phenoxy moiety.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without causing unwanted side reactions with the aldehyde.

-

Catalyst: Copper(I) iodide (CuI) is a classic and effective catalyst for Ullmann-type couplings. L-proline acts as a ligand to stabilize the copper catalyst and improve its solubility and reactivity.

-

Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving the ionic intermediates and withstanding the high temperatures required for the reaction to proceed to completion.

Materials:

-

5-Bromofuran-2-carbaldehyde (1.0 eq)

-

3-Methoxyphenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

L-Proline (0.2 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq), 3-methoxyphenol (1.2 eq), K₂CO₃ (2.0 eq), CuI (0.1 eq), and L-proline (0.2 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMSO via syringe.

-

Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 5-bromofuran-2-carbaldehyde is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield the pure 5-(3-Methoxyphenoxy)furan-2-carbaldehyde.

General Synthesis Workflow

Caption: Workflow for Williamson Ether Synthesis.

Part 2: Applications in Medicinal Chemistry (Inferred from Analogs)

The furan-2-carbaldehyde scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities.[1][2] The introduction of a 3-methoxyphenoxy group is anticipated to modulate these activities by altering the molecule's steric and electronic profile, thereby influencing its interaction with biological targets.

Anticancer Activity

Derivatives of furan-2-carbaldehyde are promising anticancer agents that can induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways involved in cancer progression.[4][5]

-

Tubulin Polymerization Inhibition: Certain 5-aryl furan derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site.[6] This action disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis. The 5-(3-methoxyphenoxy) moiety could potentially enhance binding within this site.

-

VEGFR-2 Inhibition: Novel furan-based compounds have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis.[7] One study identified a furan derivative with an IC₅₀ of 0.28 µM against VEGFR-2, comparable to the drug sorafenib.[7] This inhibition suppresses tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Furan-2-carbaldehyde derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][5][8]

-

Mechanism: The antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[4]

-

Structure-Activity Relationship (SAR): SAR studies suggest that electron-withdrawing groups at the 5-position of the furan ring generally enhance antibacterial activity.[5] For instance, 5-nitro-furan-2-carbaldehyde thiosemicarbazone shows potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL.[5][9] While the 3-methoxyphenoxy group is not strongly electron-withdrawing, its steric and electronic influence could be tailored to target specific microbial enzymes.

Hemoglobin Modulation for Sickle Cell Disease (SCD)

Aromatic aldehydes have been investigated as treatments for SCD by increasing the oxygen affinity of hemoglobin (Hb), thereby preventing the polymerization of sickle hemoglobin (HbS). A significant challenge has been the metabolic instability of the aldehyde group.[10] Research has focused on modifying furan-2-carboxaldehydes to create more stable analogs.

-

Lead Modification: In one key study, 5-hydroxymethylfurfural (5-HMF) was used as a starting point. The aldehyde was replaced with a Michael acceptor moiety, and the hydroxymethyl group was converted to a phenoxymethyl group (5-PMFC), a close structural analog to our topic compound.[10]

-

Mechanism: These modified compounds covalently interact with βCys93 of hemoglobin, demonstrating sustained sickling inhibition. This provides a compelling rationale for exploring 5-(3-Methoxyphenoxy)furan-2-carbaldehyde derivatives in SCD therapeutics, where the core scaffold is already validated.[10]

Summary of Biological Activities of Furan Analogs

| Compound Class/Example | Biological Activity | Target/Mechanism | Quantitative Data (IC₅₀/MIC) | Reference |

| 5-Nitro-furan-2-carbaldehyde thiosemicarbazone | Antibacterial | Not specified | MIC = 1 µg/mL (S. aureus) | [5][9] |

| Furan-based Pyrazoline (Compound 7e) | Anticancer (Leukemia) | Tubulin Polymerization Inhibition | IC₅₀ = 0.05 µM (SR cell line) | [6] |

| Furan-based Pyridine (Compound 11a) | Anticancer (Leukemia) | Tubulin Polymerization Inhibition | IC₅₀ = 0.06 µM (SR cell line) | [6] |

| Furan-based urea (Compound 6) | Anticancer (Colon) | VEGFR-2 Inhibition | IC₅₀ = 0.28 µM (VEGFR-2) | [7] |

| 5-Trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone | Antifungal | Not specified | MIC = 5 µg/mL (C. albicans) | [9] |

Part 3: Protocols for Biological Evaluation

To assess the therapeutic potential of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde, a primary screening for cytotoxic activity against cancer cell lines is a logical first step. The MTT assay is a standard, colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the procedure for evaluating the in vitro anticancer activity of a test compound against a human colon cancer cell line (e.g., HCT-116).

Rationale:

-

Principle: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Line: HCT-116 is a well-characterized and commonly used human colon cancer cell line.

-

Controls: A positive control (e.g., Doxorubicin) provides a benchmark for cytotoxic activity, while a negative control (vehicle, e.g., DMSO) accounts for solvent effects.

Materials:

-

HCT-116 human colon cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test Compound (5-(3-Methoxyphenoxy)furan-2-carbaldehyde) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Step-by-Step Procedure:

-

Cell Seeding: Culture HCT-116 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.

-

Dosing: After 24 hours, remove the old medium and add 100 µL of the serially diluted compound to the respective wells. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

5-(3-Methoxyphenoxy)furan-2-carbaldehyde is a promising chemical scaffold that merges the validated biological relevance of the furan-2-carbaldehyde core with the modulating effects of a diaryl ether linkage. Based on the extensive medicinal chemistry of its analogs, this compound and its derivatives warrant investigation as novel agents in oncology, infectious diseases, and hematological disorders like SCD. The protocols provided herein offer a solid foundation for the synthesis and initial biological characterization required to unlock the therapeutic potential of this versatile molecular architecture.

References

- A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPwugkl5afP8LHFR-XQTeF5CAh27zbQ2zM09Dg7CTSXTlvcq6h5JOyNPk0GhN2C3ZmXuQJAEuYsreGCQWmNz6-RPkq9G6FsmVeZkhcInRIJBwt7mhtOv0G0H786RPrlfi-S6Fin6SLpcFM-TpYeRAbl2sXeENTNNvPo2U_lvMBPjoLgscX0x0QasPIp1V8ptC6AyTiz_iDi7p3FR6HQYTH8xtoORR_HCI=]

- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4fh5C9qy37nH9SymtECKM6SShVyVAYE-VGDYMxCxB8jl7A7ud6CzSmmznzrSJXd96kGZhHsIx46mnkfvSOIJCUBOAcn71hcf0hjPkB0PHNnCBEZdxM1GAx2Wp9O2eT-8vGdQ9ZBNMDQjW7O7o]

- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0qNY0b4nHAnR0gNyFXqY6K0AAZb5Z0CMAbUqGTeHw85wSKsgUkrdvyd_JHludiEjOrd54Jg7JhJK79g5xhgwxUhojsZtSDMLAXv1pYTWUPgO1th3GmwFAjRDQhChQnFVbdMIPWahqoDdaMi4Pi0ghDTvJWLNZQXZqbN2CjxQqrZ74DtxSmaZduXdO0ab83wzReO19b2Y9thPmD3xEnW9Q5ihSNp0=]

- 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEJynKK7MAUSLTuZfTFvvUzrpwtJNUAlJ9UMEAtQusJ1J8yvnKAWCSUKjT26x0PjCQcVKGB118xolVqv0rORvXZNbdcIn9H8g9vpcr-Vht5I3wrattw-3NLlJjhk-umSf6nyMCR5x5UFFppXA2qBy02anQWpbL5LksxPbE4i3BtLMB1nt0yg0cKlEQ-F4=]

- Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHopO71JQC6BRyvag6-lJQRvX6CCl2Ae1bu8HSZliXGTQ2_G30ZtoUx3RiFDHJgLQZbQCckfV_GB3HkXJ3HPYtpDZvTI2cIxVk7-34RzejTF0LyRcTfXsQFBbn5jyUkjr5iEPhN5p_MtyIJXAe5a8lJqbIvqQMbMC0=]

- Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities - Repositorio Institucional ULima. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZWyAZGEkqWGtZ-ASY2tNdGrOazsCoF5xlzUR47-u8vKmP7eOD9CdWBXrfNNCMZWG94VFk5RFTAgw6uO74vt8bOcge6DV4DYttBdWN_J63eq4BO10QDvicheRUddU__6odQey-RBlxuU6w_F8WICYrQKlYXgtproDSG0DSeuAJDkCntnlycKcEYg==]

- Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExqTBFyk3UbIim5Vi7z0_N_U9LfYl5JKdCuIxOkqaBf4D5kpSUYqcsTomsw3FxLJURfVbdu4GJphxRA-XEgepMjYIM1KoBHXpgfZzr5eI9Bf-Wla9tHN9nib_CP4eJv1WTw98bvXJmh1KnMTNoN5PPUOk=]

- Furan synthesis - Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELvPDUPuivUYXdnlwIFuu10owWEg75TDaZTsejG3aqLMpzrxuhZpbs5ifokhiSWsGG_lZZ9MBFNvegHmlhlSBH6jNpnwco5WL2oS9gL-q2pr3rkP8axh6HUcckLcYwOjIoxrHibZ2uQHq1gk5oB2GQ3QsqrDCYaRtp7WnC8ysEchz8PkAXMQ==]

- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN6o_UPJnPEhwZRjLd18lTjDTk3dkIs7APA0DY9ab8AiuF4RYkf4dZTpyUhNsM7t1JRkErZgewIbElmm6KIyJ7TVVYYvrmG1S5uEKBaOgWIEDm0NKTJksByHuVORnd8IuL60SDigjKVY_7FFcq19BVPW0aWXQ6gw6ljgrXvgsfdEq10GBoU01DoGvMFwXsnV8ONyrm6EosruivcD8onUHpNC9ToKBGla8qPF-2P36-1FL4uS33XpqbzU9oR5oPswzTy_sFlDfejcRleN9Jt1zwrsFDMR3rxHA=]

- Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis - University of Cambridge. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGbnHLq6hTdJWCRqa30ttSGAAw7U12INl4kdvysYUDgjEY9WZokqzB5LfGO3YWHuYClpRtOX36m6EqeRK-phSQ-cToaPWiOddNMCskSSFpilWoXCDPe5c4iaPSpB2yutDapTb8Ffgb2FExnCyAmNt3MNU4Vz6kZJNjDhS2_Ol-3ErgT_3ijqkmMiiFMDc2DxbSY5GU]

- Synthesis and Characterization of Furanic Compounds - DTIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDXB1CMDjQBOyiESdcogKLwdE3xkEX2oflPdB8OuFyhUfjQJ1jNoIo9U6U2TXl4z_zJZuPYFKcNfu4rtKmWRJie2D9fzdGg3pBR_zd5LJ6he8TPsCH34ov8QcQgy7zm1VJDVSA_KL_33w=]

- Furan: A Promising Scaffold for Biological Activity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfqartoW3_73gnUDyMjBHtsSdbLkzeNRSl7M6auSB9Y8ZK4dufUynHlipL7yX924L6EiPSJ3Ydpp6OIWAiHwFET53Hu6UT8zCyNQCOQDNLMGCRhfsKHy86H2Sj-IL--q58VZXPMIqU8F5RF0UOyd2Xga-QChDvfm1t2wZ3whWOvKDJ_oUd]

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbyw1M2dvSG2ys8FXudl5QQdAtHrR0vs3SGHs138vLg6-8gVcd3S2L-_7EffYtb2fJ0WeyhiyYKqEdp8wzW9cmdbXc6o-DhnwII3AYI_CZnzT57dGheav4QNqJIBVO-5_dOqU=]

- Furan derivatives, method of synthesis and uses thereof - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs1NknWyo2UC4n-3PPQjpn4usxOR872USN-FYZVzhtoJWsME5Pf05Xl3QbzEWasY9wWfqLL5RRuQCSkZkOZ2aN4UwjRjeltucpSxEldQEK8ClFLjoS73GlTDVcVpz6GzB9fG7Qdpd7vifIaQ==]

- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE340R2N75XkhAAbHZzi8su6vSLMhXlhaghF5vlu7Mr6KIJHGoq_heYi7hetXBI94h8nfOkUtZiew7JPokRncrjeen9H33l4UGkNG_m3-shchoarzkClCVe5HQlxOO1LiXGMP5tq7A5uPOx-A8=]

- Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhCXX55OFAavc3MsSQaz90daqDKe4kLbCcxpAFaMbgVWpVQymtnBvk6njxqL6P18w_hUX9ZcfzP6YFfAQatVkwO39cvWNsKeqNO46SQOnC28TR0NphOTi7rED7KOrqQq4mNJwU]

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrxKi2pDJXGon-P-8I48pWzw3rhp0u3rQs5n7n0Tx2MdHwl1RldtNco5tUj6MbCPeUXrnDW9R7ZAz4D3vhzrVqc2eIUNeuxdHDwOGVbAmM7L7ebD9NAJbp0tGLvtJwKN1SRwBz2Y0=]

- Bioisosteric Replacements - Cambridge MedChem Consulting. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYk2jMet-rb7Oxh4cyX--tKW0A37-cuyvFJCh9QNku9eG2_umEn8H1zq_37xNIGU_Ja311SL4cA9Hj_FGPqM4DmhHFKZbDC9aTTZE7qMLtDh0Kmy7lcH1a5y5Bl9u7qVeEXjOsPeleg2AGxB_YGedwIFcMmmDjHvcUkUGi]

- Applications of 5-(3-Fluorophenyl)furan-2-carbaldehyde in Medicinal Chemistry - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgZwC4B5epKCXMXt2MyoErF_okYC6SHqv5t7GvChau06Pve-euVe82SP7hzH9EUQo3krhz8p0R9Ao-yOZdX8L4CMc2Ap9u8gDi3uyI2pcQdyGDlLgYqzx_9BbuarvZiAtRLeMRUtM9M8npcqnMbbjeXU-UuddEAbWRSg0P0IoarUHw7L_e2UUHeTwuwrKei2EgXU3H3alUXr9JXOBWDFyS74DKtisyRL3gcCRiO00O2JgniKz0ukqKWeFMSpJt3VMyTJ7cG_m69akT]

- (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKW0GaOPK1cNBbl-R6vnCopBoNLbOYUwVLaM8UWIiTXGTgSPMHQuu8CAlqreujBsSBZOxYgh-gl_2CLvNY77RaqZJ-ZG9HTgxxGDJ872x9SGdftnWk7UQ4otQ9yMp-vqvswp2eBKx9_c1oN6FOPF0SSV9GY_4rmYpTbKnjWa8tC6ca5b3xztSjx_wAH2oUhTzB6W9B3pi9dx8T3eUs7vIEKa4jh2Zi5EKbw3DpapuBq7J7NRLmK0jlUugExUZ31rVXX-gpkGinV74=]

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpFBebGtXFCQZ3rIrjj3anz0fnE_-fqdHvyc3TRgN8jNSMQI3xBSezri6f4PyjP4ePXz64YgCoyo4UFbeNpRF_cLZ3QUbx-wBz3M9BPo-D0hteoFZN3zf9-A6QWFWa5kEZXKkx8fJrHbJ7Rb49RKSxv_Dfo7MAWyzxVLqlXB-Ivm7SSvYr94htV9ZD_1iOCDg_i9BrfXQCUaw7-Q3Ew1OgQi8S6ley]

- Furan: A Promising Scaffold for Biological Activity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmoXIT3N6jp7cVO8WCxBKjoIsn_A5kfEreu8h25pvLtaEfVj4xDEMWcIrPMyUaQIpt_Hz9RtoogK-rNLY8gTxX8Yp_ux61Xgdf3umL0q9OjO6aVlI9SFy1vIlBUFfTgjcQddTVHQ==]

- Charges of the three bioisosteric moieties (carboxylic acid, furan, and... | Download Scientific Diagram - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG44kXNoqHD7lK38T0c8sVSND2U62O7xjiMw4a4eEeB2bJvlujLZdrBEi70tryQ_W2XmvF-4V64ivumK6-0Nb86s0xlhzYorSHqU3hg8nIohvCA0I1hqIGWo3rjtt6Jwi23QePKQLxGq20ylP9X_qxrcRld86EqCPqN_Tx4ORy5cVxh45v6thmwS6ioou09Iz9meBy6UfM0x5A1Bc61x7OMsX3P_-rI0pBPVX6IC6M_EeZ0KE6BA2JbPrletpufQ==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. ijabbr.com [ijabbr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biojournals.us [biojournals.us]

- 9. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]

- 10. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

Analytical techniques for characterizing 5-(3-Methoxyphenoxy)furan-2-carbaldehyde

An In-Depth Guide to the Analytical Characterization of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde

Abstract

This application note provides a comprehensive framework of analytical methodologies for the structural elucidation and purity assessment of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde. As a member of the substituted furan-2-carbaldehyde class, this compound represents a versatile scaffold in medicinal chemistry and drug development, making its thorough characterization a critical aspect of quality control and research efficacy.[1][2] We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The rationale behind each technique is discussed, alongside expected data and interpretation guidelines, to provide researchers, scientists, and drug development professionals with a self-validating system for comprehensive analysis.

Compound Profile

5-(3-Methoxyphenoxy)furan-2-carbaldehyde is a heterocyclic aromatic compound. Its structure, featuring a reactive aldehyde, a furan ring, and a substituted phenyl ether, offers multiple points for chemical modification, making it a valuable building block.[1][3]

| Property | Value | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₁₂H₁₀O₃ | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

| CAS Number | 55377-84-9 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle and Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's connectivity and constitution. Two-dimensional NMR experiments can further confirm assignments.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are based on the analysis of similar furan-2-carbaldehyde derivatives.[1] The solvent used (e.g., CDCl₃ or DMSO-d₆) can cause slight variations in these shifts.[5]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H | 9.5 - 9.7 | s (singlet) | N/A |

| Furan-H (C3) | 7.2 - 7.4 | d (doublet) | ~3.6 |

| Furan-H (C4) | 6.4 - 6.6 | d (doublet) | ~3.6 |

| Methoxy-H | 3.8 - 3.9 | s (singlet) | N/A |

| Phenyl-H (aromatic) | 6.8 - 7.5 | m (multiplet) | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| Aldehyde C=O | 175 - 180 |

| Furan C2 | 152 - 154 |

| Furan C5 | 158 - 162 |

| Furan C3 | 120 - 125 |

| Furan C4 | 110 - 115 |

| Methoxy C | 55 - 56 |

| Phenyl C (aromatic) | 105 - 161 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 12-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be required.

-

Set a spectral width of approximately 220-240 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle and Rationale: MS is indispensable for confirming the molecular weight of a compound and providing evidence for its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Predicted Mass Spectrometry Data

The primary goal is to observe the molecular ion, which confirms the compound's mass.

Table 3: Predicted m/z Values

| Ion Type | Technique | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺˙ | EI | 202.06 | Molecular ion peak expected in Electron Ionization. |

| [M+H]⁺ | ESI | 203.06 | Protonated molecule expected in positive-ion Electrospray Ionization. |

| [M+Na]⁺ | ESI | 225.05 | Sodium adduct, common in ESI. |

Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint for the molecule. Expected cleavages for 5-(3-Methoxyphenoxy)furan-2-carbaldehyde include:

-

Loss of CHO: [M - 29]⁺

-

Cleavage of the ether bond: Generating ions corresponding to the furan-carbaldehyde and methoxyphenoxy moieties.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with an HPLC system.[5]

-

Acquisition:

-

Infuse the sample solution directly or inject it via the LC system.

-

Acquire data in both positive and negative ion modes to maximize information.

-

Perform a full scan analysis (e.g., m/z 50-500) to identify the molecular ion.

-

If possible, perform tandem MS (MS/MS) on the parent ion (m/z 203.06) to induce fragmentation and confirm structural fragments.[7]

-

-

Data Analysis: Identify the molecular ion peak and any common adducts. Compare the exact mass obtained from HRMS with the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to validate the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Principle and Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. It serves as an excellent orthogonal technique to confirm structural features identified by NMR.

Predicted FT-IR Absorption Bands

The spectrum will be dominated by signals from the aldehyde, ether, and aromatic systems.

Table 4: Characteristic FT-IR Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2850 and ~2750 | [8] |

| Aromatic C-H | Stretch | > 3000 | [5] |

| Aldehyde C=O | Stretch | 1670 - 1700 | [2] |

| Aromatic/Furan C=C | Stretch | 1450 - 1600 | [9] |

| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1275 | [10] |

| Furan C-O-C | Stretch | ~1020 - 1150 |[11] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: No specific preparation is needed for a solid or oil sample. Place a small amount of the substance directly onto the ATR crystal.

-

Instrumentation: Use an FT-IR spectrometer equipped with a single reflection ATR accessory.[8]

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[5]

-

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed in Table 4.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Principle and Rationale: HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates.[12] A properly developed reverse-phase HPLC method can separate the main compound from starting materials, by-products, and degradation products.[13][14]

Protocol: Reverse-Phase HPLC for Purity Analysis

This protocol outlines a starting point for method development. Optimization may be required.

Table 5: Recommended HPLC Conditions

| Parameter | Recommended Setting |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid[15] or Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes, hold for 3 min, return to initial |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm[15] |

| Injection Volume | 5 - 10 µL |

| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) |

Data Interpretation and Validation

-

Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Peak Tailing: An ideal peak is symmetrical. A tailing factor of < 1.5 is generally acceptable.

-

Specificity: The use of a Diode Array Detector (DAD) allows for the examination of the UV spectrum of the main peak. This can help confirm peak identity and assess its homogeneity, ensuring no impurities are co-eluting.

Summary and Conclusion

The comprehensive characterization of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde requires a multi-faceted analytical approach. NMR spectroscopy serves as the definitive tool for structural confirmation, while Mass Spectrometry validates the molecular weight and elemental composition. FT-IR provides rapid confirmation of essential functional groups, and a well-developed HPLC method is crucial for establishing the purity profile. Together, these techniques form a robust quality control system, ensuring the identity, purity, and integrity of the compound for its application in research and development.

References

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Available at: [Link]

-

Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. (2025). ResearchGate. Available at: [Link]

-

Supplementary Information File. (N/A). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (N/A). Organic Chemistry Frontiers. Available at: [Link]

-

FTIR spectra of furan-based copolyesters. (N/A). ResearchGate. Available at: [Link]

-

Study of The Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D. (2021). Padua Research Archive. Available at: [Link]

-

Furan Derivatives: Preparation & Hydrogenation Techniques. (2023). StudySmarter. Available at: [Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (N/A). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (N/A). JOCPR. Available at: [Link]

-

2-Furancarboxaldehyde, 5-methyl-. (N/A). NIST WebBook. Available at: [Link]

-

5-Methoxyfuran-2-carbaldehyde. (N/A). PubChem. Available at: [Link]

-

Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. (N/A). Shimadzu. Available at: [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (N/A). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

HPLC Method for Substituted Furans Separation on Newcrom R1 column. (N/A). SIELC Technologies. Available at: [Link]

-

Supercritical Fluid Extraction of 5-Hydroxymethyl-2-furaldehyde from Raisins. (N/A). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. Available at: [Link]

-

Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. (N/A). Iris Unimore. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. rsc.org [rsc.org]

- 7. imreblank.ch [imreblank.ch]

- 8. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 9. research.unipd.it [research.unipd.it]

- 10. researchgate.net [researchgate.net]

- 11. ecommons.udayton.edu [ecommons.udayton.edu]

- 12. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]

- 13. shimadzu.com [shimadzu.com]

- 14. bibrepo.uca.es [bibrepo.uca.es]

- 15. iris.unimore.it [iris.unimore.it]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde

Topic: Troubleshooting Side Reactions & Optimization in Nucleophilic Aromatic Substitution (

Executive Summary & Reaction Overview

The synthesis of 5-(3-methoxyphenoxy)furan-2-carbaldehyde is a critical intermediate step in the production of hemoglobin modulators (e.g., Voxelotor analogs) and other bioactive furan derivatives. The standard route involves a Nucleophilic Aromatic Substitution (

While the furan ring is activated for

Core Reaction Scheme

-

Electrophile: 5-Bromo-2-furaldehyde[1]

-

Nucleophile: 3-Methoxyphenol

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF, NMP, or DMSO

Troubleshooting Guide: Critical Side Reactions

Issue 1: Low Yield & Formation of Carboxylic Acid/Alcohol Byproducts

User Observation: "I see full consumption of starting material, but the yield is <40%. LC-MS shows peaks corresponding to the acid and alcohol of the starting furan."

Root Cause: The Cannizzaro Reaction

The furan-2-carbaldehyde moiety lacks

Corrective Actions:

-

Strict Anhydrous Conditions: Use anhydrous DMF/DMSO. Dry

in an oven ( -

Base Selection: Switch to a milder base system if possible, or add the base slowly. However,

is usually necessary for the phenol deprotonation. -

Stoichiometry: Do not use a large excess of base. A 1.1–1.2 equivalent ratio relative to the phenol is sufficient.

Issue 2: Appearance of "Hydrolysis" Impurity (5-Hydroxyfuran tautomers)

User Observation: "A new polar spot appears on TLC that does not correspond to the product. It turns dark upon standing."

Root Cause: Competitive Hydrolysis (

Corrective Actions:

-

Reagent Order: Pre-stir the phenol and base for 15–30 minutes to form the phenoxide before adding the electrophile (5-bromo-2-furaldehyde). This ensures the phenoxide is the dominant nucleophile available when the electrophile enters.

-

Solvent Quality: Ensure DMF is free of dimethylamine (a decomposition product of DMF), which can also act as a nucleophile (

with

Issue 3: Product Decomposition During Workup

User Observation: "The crude NMR looked clean, but after silica column chromatography, the product turned into a black oil/solid mixture."

Root Cause: Acid-Catalyzed Resinification Furan rings are electron-rich dienes (despite the aldehyde). They are extremely sensitive to acids. Silica gel is slightly acidic. Prolonged exposure to acidic silica, especially if the aldehyde is present, can trigger polymerization (resinification) or condensation reactions.

Corrective Actions:

-

Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine (

) in the eluent (Hexane/EtOAc) to neutralize acidic sites. -

Alternative Purification: Recrystallization is preferred over chromatography for furan aldehydes. Try EtOH/Water or Isopropanol/Heptane systems.

Visualizing the Reaction Landscape

The following diagram maps the intended

Figure 1: Mechanistic pathway showing the competition between the desired

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions identified above.

Reagents:

-

5-Bromo-2-furaldehyde (1.0 equiv)

-

3-Methoxyphenol (1.1 equiv)

- (anhydrous, 1.2 equiv)

-

DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Procedure:

-

Phenoxide Formation: To a flame-dried Round Bottom Flask (RBF) under

, add 3-methoxyphenol and anhydrous DMF. Add-

Why? Generates the active nucleophile before exposing the electrophile to base, reducing Cannizzaro risk.

-

-

Addition: Add 5-bromo-2-furaldehyde (dissolved in minimal DMF) dropwise to the reaction mixture.

-

Why? Controls the exotherm and ensures the electrophile immediately encounters the nucleophile.

-

-

Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Hex:EtOAc 4:1).

-

Checkpoint: Do not overheat (>100 °C) to avoid decarbonylation or polymerization.

-

-

Workup: Cool to RT. Pour onto crushed ice/water. The product often precipitates as a solid.

-

If solid forms: Filter, wash with water (to remove DMF/Base), and dry.

-

If oil forms: Extract with EtOAc (

), wash organic layer with 5% LiCl (removes DMF) and Brine. Dry over

-

-

Purification: Recrystallize from Ethanol/Water. If chromatography is needed, use silica neutralized with 1%

.

Quantitative Data: Solvent & Base Effects[3][4]

The choice of solvent and base dramatically impacts the ratio of Product (P) to Hydrolysis (H) and Cannizzaro (C) byproducts.

| Entry | Solvent | Base | Temp (°C) | Yield (%) | Major Side Reaction |

| 1 | DMF (wet) | 100 | 35% | Cannizzaro (Acid/Alcohol) | |

| 2 | DMF (dry) | 100 | 78% | Minimal | |

| 3 | DMSO (dry) | 80 | 85% | None (Fastest conversion) | |

| 4 | Water | NaOH | 60 | <10% | Hydrolysis/Polymerization |

| 5 | Ionic Liquid* | None | 40 | 88% | None (Green method) |

Note: Ionic Liquid conditions refer to [bmim]

References

-

Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs . National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions . Asian Journal of Chemistry. Available at: [Link]

-

Gas-phase basicity of 2-furaldehyde (Stability Data) . PubMed. Available at: [Link]

Sources

Optimization of reaction conditions for Suzuki coupling of furan derivatives.

[1]

Status: Operational Topic: Optimization of Reaction Conditions for Furan Derivatives Ticket ID: SUZUKI-FUR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Furan Challenge

Welcome to the technical support hub for furan coupling. If you are here, you are likely experiencing one of three failures: low yields , black precipitates (catalyst death), or missing nucleophile (protodeboronation).[1]

Furan derivatives present a unique paradox in Suzuki-Miyaura coupling. While electron-rich, rendering them nucleophilic, they are chemically fragile.[1] The 2-position of the furan ring is notoriously unstable; 2-furylboronic acids undergo rapid protodeboronation under the very basic, aqueous conditions required for the reaction. Furthermore, the furan ring is acid-sensitive, prone to ring-opening polymerization.[1]

This guide moves beyond "standard" conditions (e.g., Pd(PPh3)4/Na2CO3) which often fail for furans, offering engineered solutions based on kinetic control and catalyst stabilization.[1]

Module 1: The Stability Crisis (Boron Source Selection)

Diagnosis: If your aryl halide remains unconsumed while your boronic acid disappears from the LCMS trace, you are a victim of protodeboronation.[1]

The Mechanism of Failure

Under basic conditions, 2-furylboronic acid forms a boronate anion.[1] In heteroaromatics, the C–B bond is kinetically labile.[1] Water or methanolic protons attack the ipso-carbon, cleaving the bond and releasing furan (often volatile and invisible on UV) and boric acid.[1]

Figure 1: The mechanism of base-catalyzed protodeboronation in 2-furylboronic acids.[1] High pH accelerates the formation of the boronate anion, which is the species susceptible to hydrolysis.

The Solution: Controlled Release

To fix this, we must lower the standing concentration of the unstable boronic acid.[1] We recommend two specific derivatives that act as "reservoirs."

| Reagent Class | Mechanism | Recommended For | Key Reference |

| MIDA Boronates | Slow hydrolysis releases boronic acid only as fast as the catalyst consumes it.[1] | Complex natural products, scale-up, highly unstable furans.[1] | Burke et al.[1][2][3][4][5] [1] |

| K-Organotrifluoroborates (BF3K) | Robust salts.[1] Hydrolyze slowly in equilibrium to active species.[1] | Routine synthesis, library generation, storage stability.[1] | Molander et al.[1][6] [2] |

Module 2: Catalyst & Ligand Engineering

Diagnosis: If your reaction stalls (incomplete conversion) or you observe palladium black precipitation, your catalyst cycle is breaking down.[1]

Technical Insight: Furan coupling partners are electron-rich.[1] To facilitate the Reductive Elimination step (often rate-determining for electron-rich nucleophiles), you need electron-rich, bulky phosphine ligands.[1] Simple triphenylphosphine (PPh3) is often insufficient.[1]

Ligand Selection Matrix

| Ligand | Class | Performance Score | Application Note |

| XPhos | Buchwald (Biaryl) | ⭐⭐⭐⭐⭐ | The "Gold Standard" for heteroaryl couplings.[1] Excellent stability. |

| SPhos | Buchwald (Biaryl) | ⭐⭐⭐⭐ | Highly effective for sterically hindered furans.[1] |

| Pd(dppf)Cl2 | Bidentate | ⭐⭐⭐ | Good general purpose, but less active than XPhos for difficult substrates.[1] |

| Pd(PPh3)4 | Monodentate | ⭐ | Avoid. Thermal instability leads to rapid deactivation at the temps required for furans.[1] |

Module 3: Optimized Protocols

These protocols are self-validating. If the LCMS check at T=1hr shows no product, abort and switch methods.

Protocol A: The "Slow Release" Method (MIDA Boronates)

Best for: Unstable 2-furyl substrates where the boronic acid decomposes.

Reagents:

-

Aryl Halide (1.0 equiv)[7]

-

2-Furyl MIDA boronate (1.2 – 1.5 equiv)[1]

-

Catalyst: Pd(OAc)2 (2-5 mol%) + XPhos (4-10 mol%) OR Pd-XPhos-G2 Precatalyst.[1]

-

Base: K3PO4 (3.0 equiv) - Anhydrous phosphate is crucial for controlled hydrolysis.[1]

Workflow:

-

Charge: Add MIDA boronate, Aryl Halide, Base, and Precatalyst to a vial.

-

Purge: Seal and purge with Argon/N2 for 5 minutes. Oxygen kills the active Pd(0)-L species.[1]

-

Solvent: Add degassed solvent mixture.[1]

-

Heat: Stir at 60°C . Note: MIDA hydrolysis is temp dependent.[1] Do not overheat (>80°C) or you lose the slow-release benefit.

-

Validation: Check LCMS at 2 hours. You should see steady conversion with minimal deboronated byproduct.[1]

Protocol B: The Robust Method (Potassium Trifluoroborates)

Best for: High-throughput screening and general synthesis.

Reagents:

-

Aryl Halide (1.0 equiv)[7]

-

Potassium 2-furyltrifluoroborate (1.05 equiv)[1]

-

Catalyst: Pd(OAc)2 (2 mol%) + RuPhos or XPhos (4 mol%).[1]

-

Base: Na2CO3 or K2CO3 (3.0 equiv).[1]

-

Solvent: Ethanol:Water (3:1) or iPrOH:Water (3:1).[1]

Workflow:

Module 4: Troubleshooting & Decision Logic